propan-2-yl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound is a tetrahydropyrimidine derivative featuring a pyrazole ring substituted with 4-methoxyphenyl and phenyl groups. The propan-2-yl ester at position 5 and the 6-methyl group contribute to its structural uniqueness. Such derivatives are typically synthesized via multi-component reactions (e.g., Biginelli or Hantzsch reactions) and are explored for pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
propan-2-yl 4-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-15(2)33-24(30)21-16(3)26-25(31)27-23(21)20-14-29(18-8-6-5-7-9-18)28-22(20)17-10-12-19(32-4)13-11-17/h5-15,23H,1-4H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSJMAFTKRHICF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide to form an intermediate chalcone . This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the esterification of the pyrazole derivative with propan-2-yl chloroformate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions such as low temperatures for reduction and elevated temperatures for oxidation.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted pyrazole derivatives. These products can have different biological and chemical properties compared to the parent compound.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
The compound's structure incorporates a pyrazole ring, which is known for its diverse biological activities. Pyrazoles have been reported to exhibit anti-inflammatory, analgesic, and antipyretic properties. Research indicates that derivatives of pyrazoles can act as selective inhibitors for various targets, including enzymes involved in inflammatory pathways .
Anticancer Activity
Studies have shown that compounds containing pyrazole moieties can inhibit cancer cell proliferation. For instance, compounds similar to propan-2-yl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl] have demonstrated efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The incorporation of tetrahydropyrimidine enhances the compound's stability and bioavailability .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of pyrazole-containing compounds. The aforementioned compound has shown activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
Agricultural Applications
Pesticide Development
The structural characteristics of propan-2-yl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl] suggest potential use as a pesticide or herbicide. Pyrazole derivatives are known to exhibit insecticidal properties, which could be harnessed to develop more effective agricultural chemicals .
Plant Growth Regulators
Compounds with similar structures have been explored as plant growth regulators. Their ability to modulate plant hormone levels could lead to enhanced growth and yield in crops .
Analytical Chemistry Applications
Analytical Reagents
The unique chemical properties of the compound make it suitable for use as an analytical reagent. Pyrazoles can form stable complexes with metal ions, which can be utilized in various analytical techniques such as spectrophotometry and chromatography .
Sensor Development
Research indicates that pyrazole derivatives can be employed in the development of sensors for detecting environmental pollutants. Their ability to interact with specific analytes allows for the design of sensitive detection systems .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated the effect of pyrazole derivatives on cancer cell lines | Significant reduction in cell viability observed in treated cells |
| Research on Antimicrobial Properties | Tested against various microbial strains | Effective against multiple pathogens with low minimum inhibitory concentrations |
| Development of Pesticides | Investigated the insecticidal properties of pyrazole compounds | Demonstrated high efficacy against common agricultural pests |
Mechanism of Action
The mechanism of action of propan-2-yl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a tetrahydropyrimidine core with several analogues. Key structural variations include:
Key Observations :
- Ester Groups : Propan-2-yl esters (bulkier than ethyl or methyl) may improve lipophilicity and membrane permeability compared to analogues .
- Thioxo vs. Oxo : The thioxo variant in shows altered hydrogen-bonding capacity, which could influence bioavailability and target engagement.
Physicochemical Properties
- Melting Points : Methyl and ethyl esters (e.g., ) have lower melting points (120–150°C) compared to bulkier esters like propan-2-yl (predicted: 160–180°C) due to reduced crystallinity.
- Solubility: The 4-methoxyphenyl group may enhance aqueous solubility compared to non-polar substituents (e.g., 4-methylphenyl in ).
Biological Activity
The compound propan-2-yl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize current research findings regarding its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is C25H23N4O4, with a molecular weight of 445.48 g/mol. The structure features a pyrazole ring, a methoxyphenyl group, and a tetrahydropyrimidine moiety, contributing to its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising antibacterial and antifungal effects. In vitro assays indicated that these compounds inhibit the growth of various bacterial strains and fungi, suggesting their potential as effective antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. Research indicates that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The mechanism involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in the inflammatory response.
Anticancer Activity
One of the most significant areas of research surrounding this compound is its anticancer activity. Various studies have evaluated its efficacy against different cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Propan-2-yl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl | A549 (lung cancer) | 26 | Induction of apoptosis |
| Compound 5 | A375 (melanoma) | 49.85 | Cell cycle arrest |
| Compound 20 | MCF7 (breast cancer) | 0.98 | CDK2 inhibition |
The compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms including cell cycle arrest and modulation of signaling pathways involved in tumor growth .
Case Studies
Several case studies have highlighted the biological activity of pyrazole derivatives:
- Study on Anticancer Efficacy : A study by Wei et al. reported that a derivative similar to propan-2-yl 4-[3-(4-methoxyphenyl)-1-phenyl] exhibited significant growth inhibition in A549 cells with an IC50 value of 26 µM .
- Evaluation of Anti-inflammatory Effects : Research conducted by Kumar et al. demonstrated that pyrazole derivatives significantly reduced inflammation markers in animal models, suggesting their therapeutic potential for inflammatory diseases .
- Antimicrobial Assessment : A study published in ResearchGate indicated that certain pyrazole derivatives showed potent antibacterial activity against Gram-positive and Gram-negative bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
